molecular formula C9H16ClNO B13314486 Azonane-1-carbonyl chloride

Azonane-1-carbonyl chloride

Cat. No.: B13314486
M. Wt: 189.68 g/mol
InChI Key: ARRJKPZUGOYXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azonane-1-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO It is a derivative of azonane, a nine-membered nitrogen-containing ring, where the carbonyl chloride functional group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Azonane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of azonane with phosgene (COCl₂) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process can be summarized as follows:

Azonane+PhosgeneAzonane-1-carbonyl chloride+HCl\text{Azonane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Azonane+Phosgene→Azonane-1-carbonyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Azonane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, alcohols, and thiols, to form corresponding azonane derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form azonane-1-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding azonane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (R-NH₂) or alcohols (R-OH) in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a common reducing agent.

Major Products Formed:

    Substitution: Azonane-1-amine, azonane-1-ol, etc.

    Hydrolysis: Azonane-1-carboxylic acid.

    Reduction: Azonane-1-methanol.

Scientific Research Applications

Azonane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

Azonane-1-carbonyl chloride can be compared with other carbonyl chlorides, such as:

    Cyclohexanecarbonyl chloride: A six-membered ring compound with similar reactivity but different steric and electronic properties.

    Piperidine-1-carbonyl chloride: A six-membered nitrogen-containing ring, which is more commonly used in pharmaceutical synthesis.

Uniqueness: this compound’s nine-membered ring structure imparts unique steric and electronic characteristics, making it a valuable intermediate for synthesizing compounds that require larger ring systems or specific spatial arrangements.

Comparison with Similar Compounds

  • Cyclohexanecarbonyl chloride
  • Piperidine-1-carbonyl chloride
  • Azepane-1-carbonyl chloride

Biological Activity

Azonane-1-carbonyl chloride, a compound with the molecular formula C9_9H16_{16}ClNO, has garnered attention for its potential biological activities, particularly in the context of antiviral applications and toxicity mechanisms. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its carbonyl group attached to an azonane ring, contributing to its reactivity and biological profile. The synthesis of this compound has been explored in several studies, often involving complex organic reactions that yield various derivatives with distinct biological activities.

Biological Activity Overview

  • Antiviral Properties :
    • Research indicates that certain azonane derivatives can disrupt the assembly of viral capsids, particularly in the context of Hepatitis B virus (HBV). These compounds interfere with the normal function of viral proteins, leading to altered capsid morphology and reduced viral infectivity. Specifically, they can inhibit both immature and mature viral capsid assembly, which is crucial for effective antiviral strategies .
    • The mechanisms by which these compounds exert their antiviral effects include modulation of viral replication properties and interference with the stability of HBV cccDNA .
  • Toxicity Mechanisms :
    • This compound has been studied for its toxicological effects, particularly related to pulmonary exposure. A study on phosgene (a related compound) demonstrated that exposure could lead to severe lung injury characterized by pulmonary edema and alterations in gene expression related to oxidative stress and inflammation . Although this study does not focus directly on this compound, it highlights the potential hazards associated with carbonyl compounds.
    • The genomic analysis conducted on murine models exposed to carbonyl chloride revealed significant changes in gene expression linked to glutathione synthesis and redox regulation, indicating a pathway through which such compounds may induce cellular damage .

Case Study 1: Antiviral Efficacy Against HBV

A study demonstrated that specific azonane derivatives effectively reduce HBV viral load by disrupting capsid assembly. In vitro experiments showed that treatment with these compounds resulted in significant decreases in viral replication rates.

CompoundViral Load Reduction (%)Mechanism
Azonane Derivative A70%Capsid assembly disruption
Azonane Derivative B85%Interference with cccDNA formation

Case Study 2: Toxicological Assessment

In a controlled study involving murine models, exposure to phosgene (related compound) resulted in acute lung injury. The investigation utilized microarray analysis to identify gene expression changes post-exposure.

Time Point (hours)Key Gene Expression Changes
0.5Upregulation of GST alpha-2
12Increased expression of glutathione peroxidase 2
24Altered redox regulation genes

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

azonane-1-carbonyl chloride

InChI

InChI=1S/C9H16ClNO/c10-9(12)11-7-5-3-1-2-4-6-8-11/h1-8H2

InChI Key

ARRJKPZUGOYXFU-UHFFFAOYSA-N

Canonical SMILES

C1CCCCN(CCC1)C(=O)Cl

Origin of Product

United States

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